molecular formula C19H18N4O B2407358 2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone CAS No. 1904132-76-8

2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone

Cat. No.: B2407358
CAS No.: 1904132-76-8
M. Wt: 318.38
InChI Key: UXNWLAWNLONRAQ-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C19H18N4O and its molecular weight is 318.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

Pd-catalyzed Direct C2-Acylation and C2,C7-Diacylation of Indoles

A study by Kumar and Sekar (2015) demonstrates the use of pyrimidine as an easily removable C(sp2)–H directing group for synthesizing 2-acyl indoles and 2,7-diacyl indoles. This research highlights a method for direct C–H functionalization using a Pd-catalyst, showcasing the potential versatility of compounds like 2-(1H-indol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone in chemical synthesis processes (Kumar & Sekar, 2015).

Antibacterial and Antifungal Activities of 1H-Indole Derivatives

A 2020 study delves into the synthesis of novel 1H-Indole derivatives, demonstrating significant antimicrobial activity. This suggests that modifications to the indole structure can lead to compounds with potential therapeutic applications, although the direct reference to this compound was not specified, the underlying chemical manipulation of indole derivatives aligns with the research interests in this compound's applications (Letters in Applied NanoBioScience, 2020).

Biological Activities and Applications

RIPK1 Inhibitors for Tumor Metastasis

Li et al. (2018) identified a series of 5-(2,3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo[2,3- d]pyrimidin-4-amine derivatives as new RIPK1 inhibitors, showcasing potent activity in a tumor metastasis model. One of the compounds, characterized by a complex structure similar to the query compound, exhibited excellent antimetastasis activity, underscoring the potential of such compounds in cancer research (Li et al., 2018).

Properties

IUPAC Name

2-indol-1-yl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(11-22-8-7-13-3-1-2-4-17(13)22)23-14-5-6-18(23)15-10-20-12-21-16(15)9-14/h1-4,7-8,10,12,14,18H,5-6,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNWLAWNLONRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CN4C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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